

Unveiling the Nuclear Characteristics of Lanthanum-140: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-140*

Cat. No.: *B1220453*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear properties of **Lanthanum-140** (^{140}La), a radioisotope with significant applications in various scientific fields. This document details its decay characteristics, production methods, and the experimental protocols used to determine its fundamental properties, presenting a valuable resource for professionals in research, science, and drug development.

Core Nuclear Properties

Lanthanum-140 is a beta- and gamma-emitting radionuclide with a half-life of approximately 1.67855 days (40.285 hours).^[1] It undergoes 100% beta-minus (β^-) decay to the stable isotope Cerium-140 (^{140}Ce).^[2] This decay process is characterized by the emission of beta particles (electrons) and a cascade of gamma rays.

Table 1: General Nuclear Properties of Lanthanum-140

Property	Value
Half-life	1.67855 days[1]
Decay Mode	β^- (100%)[2]
Parent Isotope	Barium-140 (^{140}Ba)[2]
Daughter Isotope	Cerium-140 (^{140}Ce)[2]
Beta Decay Energy (Q^-)	$3760.933 \pm 1.797 \text{ keV}$ [1]
Spin and Parity	3^- [2]

Decay Data

The decay of **Lanthanum-140** to Cerium-140 is a complex process involving multiple beta transitions to various excited states of the daughter nucleus, followed by the emission of gamma rays as these states de-excite to the ground state.

Beta Decay Emissions

The beta decay of **Lanthanum-140** involves several distinct energy branches. The following table summarizes the most probable beta transitions.

Table 2: Principal Beta-Minus (β^-) Emissions of Lanthanum-140

Endpoint Energy (keV)	Transition Probability (%)
1348.9 (18)	44.8 (4)
1677.7 (18)	20.8 (6)
1239.5 (18)	11.11 (9)
1245.2 (18)	5.80 (4)
1296.8 (18)	5.60 (7)
1413.0 (18)	5.03 (12)
2164.7 (18)	4.5 (6)
1280.0 (18)	1.14 (2)
1213.7 (18)	0.636 (7)
861.2 (18)	0.112 (6)

Data sourced from LNE – LNHB/CEA Table de Radionucléides.[\[3\]](#)

Gamma Ray Emissions

Following beta decay, the excited Cerium-140 nucleus de-excites by emitting gamma rays of specific energies. These emissions are characteristic of **Lanthanum-140** and are crucial for its detection and quantification.

Table 3: Prominent Gamma Ray Emissions of Lanthanum-140

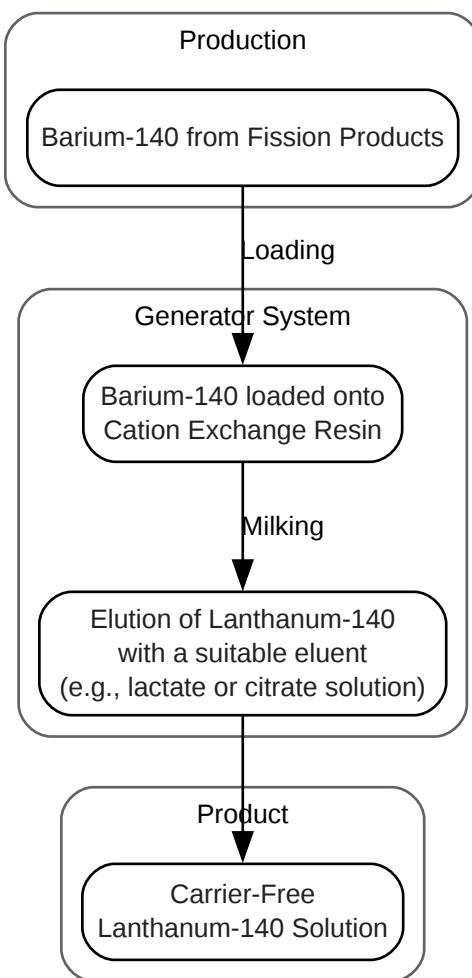
Energy (keV)	Intensity per 100 Decays (%)
1596.203 ± 0.013	95.4 ± 0.8
487.022 ± 0.006	46.1 ± 0.4
815.781 ± 0.006	23.5 ± 0.2
328.761 ± 0.004	20.8 ± 0.3
925.198 ± 0.007	7.08 ± 0.06
432.513 ± 0.008	2.995 ± 0.016
751.653 ± 0.007	4.38 ± 0.04
919.533 ± 0.010	2.89 ± 0.03
2521.390 ± 0.014	2.01 ± 0.02
867.839 ± 0.016	5.63 ± 0.05
2347.847 ± 0.014	0.90 ± 0.01
950.988 ± 0.020	1.25 ± 0.02

Data sourced from IAEA Nuclear Data Services.

[4]

Production of Lanthanum-140

Lanthanum-140 is typically produced from the decay of its parent isotope, Barium-140, which has a longer half-life of 12.75 days.[5] Barium-140 is a common fission product and can be separated from other fission products. This parent-daughter relationship allows for the creation of a radionuclide generator, often referred to as a "cow," from which the shorter-lived **Lanthanum-140** can be periodically "milked."


Experimental Protocols

The determination of the nuclear properties of **Lanthanum-140** relies on precise experimental techniques. The following sections outline the methodologies for key experiments.

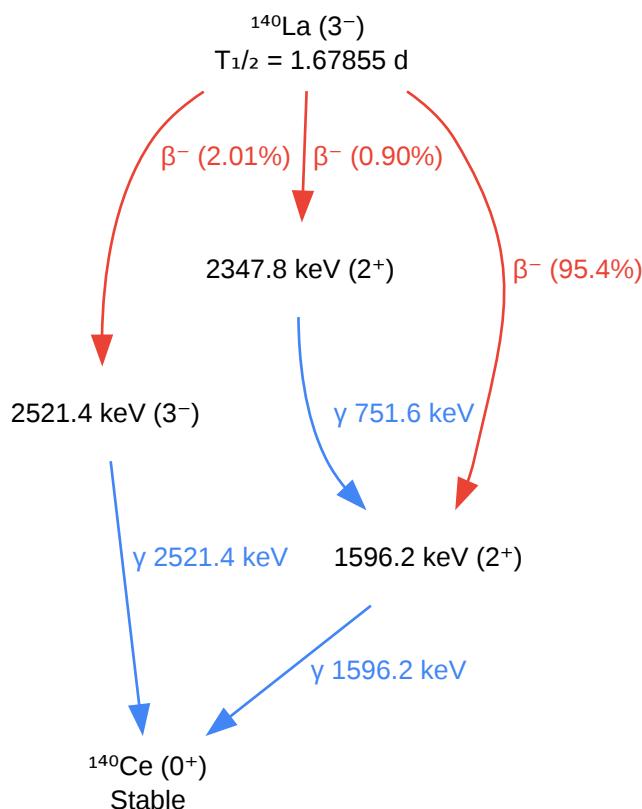
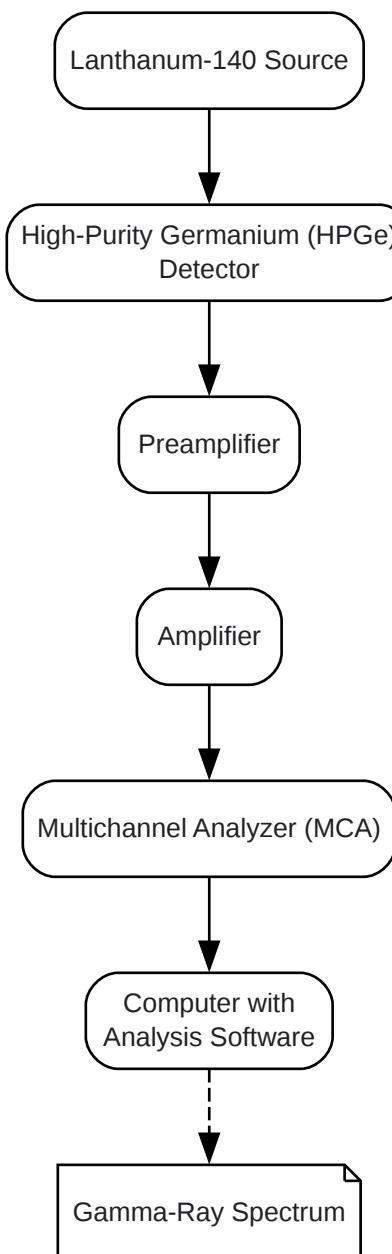
Production and Separation of Lanthanum-140 from Barium-140

A common method for obtaining a pure sample of **Lanthanum-140** involves the radiochemical separation from its parent, Barium-140.

Experimental Workflow: Ba-140/La-140 Radionuclide Generator

[Click to download full resolution via product page](#)

Caption: Workflow for a Ba-140/La-140 radionuclide generator.



A typical procedure involves the following steps:

- Preparation of the Generator: A solution containing Barium-140 is passed through a cation exchange column. The Ba^{2+} ions are adsorbed onto the resin.
- Elution of **Lanthanum-140**: As Barium-140 decays, **Lanthanum-140** is formed. Due to the difference in chemical properties and ionic charge (La^{3+}), the **Lanthanum-140** can be selectively eluted from the column using a complexing agent such as a lactate or citrate solution, leaving the Barium-140 on the resin.^[6] This process can be repeated as more **Lanthanum-140** is generated.

Gamma-Ray Spectroscopy

The energies and intensities of the gamma rays emitted by **Lanthanum-140** are measured using high-resolution gamma-ray spectroscopy.

Experimental Workflow: Gamma-Ray Spectroscopy

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. Inhb.fr [Inhb.fr]
- 4. www-nds.iaea.org [www-nds.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unveiling the Nuclear Characteristics of Lanthanum-140: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220453#what-are-the-nuclear-properties-of-lanthanum-140]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com